molecular formula C19H12Cl2F2N4O2 B605251 1-((1-(3-Chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)-1H-pyrazol-3-yl)carbonyl)-4-imidazolidinone CAS No. 1187917-12-9

1-((1-(3-Chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)-1H-pyrazol-3-yl)carbonyl)-4-imidazolidinone

Cat. No. B605251
CAS RN: 1187917-12-9
M. Wt: 437.2278
InChI Key: JPOJKNJIKXMZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AIC-292 is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. AIC292 inhibited wild-type HIV-1 laboratory strains at low nanomolar concentrations, was well tolerated in different cell lines, and showed excellent selectivity in a lead profiling screen. In addition, activity of AIC292 could be demonstrated against a broad panel of wild-type HIV-1 group M and group O clinical isolates. AIC292 also retained activity against viruses harboring NNRTI resistance-associated mutations (RAMs), including the most prevalent variants, K103N, Y181C, and G190A.

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Research has shown that derivatives of imidazolyl acetic acid, closely related to the compound , possess significant anti-inflammatory and analgesic activities. These compounds have demonstrated efficacy against carrageenan-induced rat paw edema and writhing in mice, indicating their potential in treating inflammation and pain (Khalifa & Abdelbaky, 2008).

Synthesis and Structural Analysis

Studies have been conducted on the synthesis and structural characterization of closely related compounds, such as isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. These studies provide insights into the molecular structure and potential applications of similar compounds (Kariuki et al., 2021).

Antimicrobial Activity

Pyrazole derivatives, structurally related to the compound, have shown notable antimicrobial properties. For instance, novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Potential in Antipsychotic Medication

Compounds containing a fluorophenyl group, similar to the compound , have been studied for their potential as antipsychotic agents. These compounds have shown efficacy in inhibiting dopamine D-2 and serotonin 5-HT2 receptors, indicating their potential use in treating psychiatric disorders (Perregaard et al., 1992).

Synthesis and Herbicidal Activity

The synthesis of phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives, closely related to the compound , has been reported. These derivatives have shown high bioactivity as herbicides, indicating potential agricultural applications (Zhou et al., 2010).

properties

CAS RN

1187917-12-9

Molecular Formula

C19H12Cl2F2N4O2

Molecular Weight

437.2278

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)pyrazole-3-carbonyl]imidazolidin-4-one

InChI

InChI=1S/C19H12Cl2F2N4O2/c20-11-3-10(4-12(22)5-11)17-7-16(19(29)26-8-18(28)24-9-26)25-27(17)13-1-2-15(23)14(21)6-13/h1-7H,8-9H2,(H,24,28)

InChI Key

JPOJKNJIKXMZRB-UHFFFAOYSA-N

SMILES

C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AIC-292;  AIC-292;  AIC-292

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-(3-Chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)-1H-pyrazol-3-yl)carbonyl)-4-imidazolidinone
Reactant of Route 2
Reactant of Route 2
1-((1-(3-Chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)-1H-pyrazol-3-yl)carbonyl)-4-imidazolidinone
Reactant of Route 3
Reactant of Route 3
1-((1-(3-Chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)-1H-pyrazol-3-yl)carbonyl)-4-imidazolidinone
Reactant of Route 4
Reactant of Route 4
1-((1-(3-Chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)-1H-pyrazol-3-yl)carbonyl)-4-imidazolidinone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-((1-(3-Chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)-1H-pyrazol-3-yl)carbonyl)-4-imidazolidinone
Reactant of Route 6
Reactant of Route 6
1-((1-(3-Chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)-1H-pyrazol-3-yl)carbonyl)-4-imidazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.